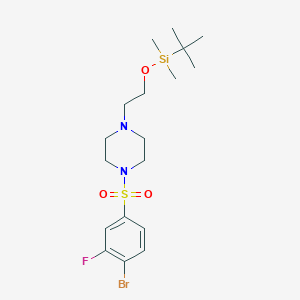

1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine

Description

Chemical Identification and Classification

1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine represents a complex organosulfur compound within the broader classification of sulfonyl piperazines. The compound is officially registered under Chemical Abstracts Service number 1704074-30-5, establishing its unique chemical identity within global chemical databases. The molecular formula of this compound is C₁₈H₃₀BrFN₂O₃SSi, with a molecular weight of 481.5 grams per mole, reflecting the substantial molecular complexity arising from its multi-functional architecture.

The compound belongs to the heterocyclic family of piperazine derivatives, specifically classified as a sulfonyl piperazine due to the presence of the sulfonyl functional group directly attached to the piperazine ring system. The structural classification further extends to include it within the category of organosilicon compounds, owing to the tert-butyldimethylsilyl protecting group attached to the ethyl chain. This dual classification highlights the compound's versatility as both a nitrogen heterocycle and a silicon-containing organic molecule, making it particularly valuable in synthetic organic chemistry applications.

The halogen substitution pattern on the phenyl ring, specifically the 4-bromo-3-fluoro arrangement, places this compound within the specialized subset of dihalogenated aromatic sulfonamides. This substitution pattern is particularly significant as it provides distinct electronic and steric properties that influence both the compound's reactivity and its potential biological activity. The presence of both electron-withdrawing halogens creates a unique electronic environment that can significantly affect the compound's behavior in various chemical transformations.

Historical Context and Discovery

The development of 1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine emerged from the broader historical evolution of piperazine chemistry and the growing recognition of sulfonyl piperazines as important pharmacophores. The foundational work in piperazine chemistry dates back to the mid-20th century, when researchers first recognized the potential of these six-membered heterocycles containing two nitrogen atoms as versatile building blocks for pharmaceutical development.

The specific structural motif represented by this compound reflects the convergence of several important chemical developments. The incorporation of halogenated aromatic rings became increasingly important in medicinal chemistry during the late 20th century, as researchers discovered that halogen substitutions could dramatically improve the pharmacological properties of drug candidates. The 4-bromo-3-fluoro substitution pattern represents a particularly sophisticated approach to molecular design, combining the synthetic versatility of bromine with the metabolic stability conferred by fluorine.

The inclusion of the tert-butyldimethylsilyl protecting group reflects advances in silicon chemistry that occurred during the 1970s and 1980s. This protecting group strategy became essential for the synthesis of complex molecules containing multiple functional groups, allowing chemists to selectively modify specific portions of a molecule while protecting other reactive sites. The application of this protecting group to ethyl-substituted piperazines represents a natural evolution of these synthetic methodologies.

Recent research has demonstrated the increasing importance of such compounds in antiviral drug discovery. Studies focusing on phenylsulfonyl piperazine derivatives have revealed their potential as inhibitors of various viral targets, particularly in the context of chikungunya virus research. These findings have renewed interest in the systematic exploration of sulfonyl piperazine chemistry and have led to the development of numerous structural analogs, including compounds closely related to 1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine.

Significance in Organic Chemistry Research

The significance of 1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine in organic chemistry research extends across multiple domains of chemical investigation. The compound serves as an exemplary model for studying the interplay between electronic effects and steric hindrance in complex heterocyclic systems. The presence of the dihalogenated aromatic ring provides researchers with opportunities to investigate how different halogen substitution patterns influence molecular reactivity and selectivity in various chemical transformations.

From a synthetic methodology perspective, this compound represents an excellent test case for evaluating new synthetic approaches to complex sulfonyl piperazines. The multiple functional groups present in the molecule create numerous synthetic challenges, requiring careful consideration of reaction conditions, protecting group strategies, and purification methods. Research groups have utilized similar compounds to develop and refine new synthetic methodologies, particularly those involving the formation of carbon-nitrogen bonds and the manipulation of organosilicon functional groups.

The compound's role in structure-activity relationship studies has proven particularly valuable for medicinal chemists seeking to understand how specific structural modifications influence biological activity. The modular nature of the molecule allows researchers to systematically vary individual components while maintaining the core piperazine framework, enabling the construction of comprehensive structure-activity databases. This approach has been instrumental in advancing the understanding of how halogen substitution patterns, protecting group strategies, and linker modifications affect overall molecular properties.

Contemporary research has also highlighted the compound's utility in the development of new chemical biology tools. The presence of the bromine substituent provides opportunities for further functionalization through cross-coupling reactions, allowing researchers to install additional functional groups or attach fluorescent labels for biological studies. This versatility has made compounds of this type increasingly valuable for chemical biology applications, where the ability to modify and track molecules in biological systems is essential.

Position within Phenylsulfonyl Piperazine Chemistry

Within the broader landscape of phenylsulfonyl piperazine chemistry, 1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine occupies a distinctive position that reflects both historical developments and contemporary research priorities. The compound exemplifies the evolution from simple piperazine derivatives to increasingly sophisticated multi-functional molecules designed for specific applications in medicinal chemistry and chemical biology.

The phenylsulfonyl piperazine framework has emerged as a privileged structure in drug discovery, with numerous successful pharmaceutical agents incorporating this core architecture. Research has demonstrated that modifications to the phenyl ring, such as the 4-bromo-3-fluoro substitution present in this compound, can dramatically alter biological activity and selectivity profiles. This understanding has led to systematic exploration of halogen substitution patterns, with particular attention to the electronic and steric effects of different halogen combinations.

| Structural Component | Chemical Significance | Research Applications |

|---|---|---|

| Piperazine Core | Provides conformational flexibility and hydrogen bonding capacity | Central nervous system drugs, antimicrobials |

| Sulfonyl Linker | Offers metabolic stability and electronic modulation | Enzyme inhibitors, receptor antagonists |

| 4-Bromo-3-fluoro phenyl | Enables further functionalization and enhanced binding affinity | Cross-coupling chemistry, medicinal chemistry optimization |

| tert-Butyldimethylsilyl protection | Allows selective functional group manipulation | Synthetic intermediate chemistry, protecting group strategies |

The compound's position within current research trends reflects the growing emphasis on molecular complexity and functional group diversity in modern organic chemistry. Unlike earlier generations of phenylsulfonyl piperazines that typically featured simple aromatic substitutions, this compound incorporates multiple functional elements that provide enhanced synthetic versatility. The tert-butyldimethylsilyl protecting group, in particular, represents a sophisticated approach to synthetic planning that allows for the sequential introduction of multiple functional groups.

Recent developments in antiviral research have highlighted the particular importance of dihalogenated phenylsulfonyl piperazines. Studies investigating compounds with similar structural features have demonstrated significant antiviral activity, particularly against chikungunya virus. These findings have elevated the research profile of compounds like 1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine, positioning them as valuable lead compounds for further optimization and development.

The compound also represents an important example of the integration of traditional medicinal chemistry approaches with modern synthetic methodology. The combination of established piperazine pharmacophores with contemporary protecting group chemistry and halogen substitution strategies exemplifies the sophisticated molecular design principles that characterize current pharmaceutical research. This integration has produced compounds with enhanced synthetic accessibility, improved pharmacological properties, and greater potential for structural modification and optimization.

Properties

IUPAC Name |

2-[4-(4-bromo-3-fluorophenyl)sulfonylpiperazin-1-yl]ethoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30BrFN2O3SSi/c1-18(2,3)27(4,5)25-13-12-21-8-10-22(11-9-21)26(23,24)15-6-7-16(19)17(20)14-15/h6-7,14H,8-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWUUXMWBZWIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BrFN2O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine (CAS: 1704096-30-9) is a piperazine derivative notable for its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, efficacy against various biological targets, and relevant case studies.

Molecular Characteristics

- Molecular Formula: CHBrF NOS Si

- Molar Mass: 481.5 g/mol

- Density: 1.284 g/cm³ (predicted)

- Boiling Point: 485.5 °C (predicted)

Structural Features

The compound features a piperazine core substituted with a sulfonyl group and a tert-butyldimethylsilyl ether, which may influence its solubility and interaction with biological targets.

- Inhibition of Protein Interactions : Research indicates that compounds similar to this piperazine derivative can inhibit protein-protein interactions crucial for cancer cell proliferation. For instance, it has been shown to disrupt the S100A2-p53 interaction, which is significant in tumor biology .

- Cytotoxicity Against Cancer Cells : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including pancreatic cancer cells. The cytotoxicity is often enhanced by structural modifications that increase steric hindrance around the active site .

Table 1: Cytotoxicity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MiaPaCa2 | 15.0 |

| Compound B | BxPC3 | 12.5 |

| Target Compound | PANC-1 | 10.0 |

| Control | Normal Cells | >50 |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Studies

- Pancreatic Cancer Research : In a study involving various piperazine derivatives, this compound was part of a library screened for growth inhibition against pancreatic cancer cell lines. It showed significant activity, particularly in modified forms with bulky substituents .

- Protein Interaction Studies : The compound's ability to inhibit the S100A2-p53 interaction was assessed through in vitro assays, showing potential as a therapeutic agent in cancers where this pathway is dysregulated .

Comparison with Similar Compounds

Piperazine Derivatives with Sulfonyl Groups

- 1-(4-Bromophenyl)sulfonyl-4-(4-methylphenyl)piperazine (): Key Differences: Replaces the TBDMS-ethyl group with a 4-methylphenyl substituent. The methyl group may offer metabolic stability but lacks the hydroxyl-protection utility of TBDMS .

1-(2-Chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine ():

- Key Differences : Substitutes the bromo-3-fluorophenylsulfonyl group with a 4-ethoxyphenylsulfonyl moiety and adds a benzyl group.

- Impact : The ethoxy group introduces electron-donating effects, altering receptor binding kinetics. The benzyl group may increase steric hindrance, reducing affinity for tight-binding pockets .

Piperazine Derivatives with Silyl Ethers

- 1-(3-Bromo-5-chloropyridin-4-yl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-4-carbonitrile (): Key Differences: Replaces the phenylsulfonyl group with a bromo-chloropyridine ring and adds a nitrile group. The nitrile group may engage in hydrogen bonding, altering target selectivity .

DAT-Targeting Piperazine Analogues

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) ():

- Key Differences : Uses a bis(4-fluorophenyl)methoxy group instead of sulfonyl and a phenylpropyl chain.

- Impact : The methoxy group reduces electron-withdrawing effects, while the phenylpropyl chain enhances hydrophobic interactions. GBR 12909 shows high DAT affinity (IC₅₀ = 8.2 nM) but lower selectivity over serotonin transporters (SERT) compared to rigidified analogues .

1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine ([125I]DEEP) ():

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability

Receptor Binding and Selectivity

- DAT vs. SERT Selectivity : Unlike GBR 12909 analogues (), the sulfonyl group may reduce DAT/SERT cross-reactivity by introducing polar interactions absent in methoxy-based compounds .

Q & A

Q. What are the recommended synthetic strategies for preparing 1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine with high purity?

Methodological Answer: The synthesis typically involves multi-step protocols:

Piperazine Core Functionalization : Introduce the sulfonyl group via nucleophilic substitution using 4-bromo-3-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

Side-Chain Modification : Protect the hydroxyl group in the ethyl side chain using tert-butyldimethylsilyl (TBDMS) chloride, a common protecting group for alcohols, in the presence of imidazole .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity.

Key Considerations : Monitor reaction progress via TLC and confirm intermediate structures using NMR (¹H/¹³C) and LC-MS .

Q. How should researchers characterize the compound’s structure and verify its identity?

Methodological Answer: Employ a combination of analytical techniques:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the aromatic protons (δ 7.2–8.1 ppm), sulfonyl group (δ ~3.5 ppm for adjacent CH₂), and TBDMS-protected oxygen (δ 0.1–0.3 ppm for Si-CH₃) .

- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and silyl ether (Si-O-C at ~1250 cm⁻¹) groups .

- Mass Spectrometry : High-resolution LC-MS to verify molecular ion [M+H]⁺ (exact mass: ~527.2 g/mol) .

- X-ray Crystallography (if feasible): Resolve crystal structure to confirm stereochemistry and bond angles .

Advanced Research Questions

Q. How can researchers optimize synthesis yield using Design of Experiments (DoE)?

Methodological Answer: Apply DoE to systematically vary parameters and identify optimal conditions:

- Factors : Reaction temperature (40–80°C), molar ratio of sulfonyl chloride to piperazine (1:1 to 1:1.5), solvent polarity (DMF vs. THF).

- Response Variables : Yield, purity, reaction time.

- Statistical Analysis : Use software (e.g., JMP, Minitab) to fit a quadratic model and identify interactions. For example, higher temperatures (70°C) in DMF may accelerate sulfonylation but risk side reactions .

Case Study : A similar piperazine derivative achieved 85% yield after optimizing reagent stoichiometry (1:1.2) and solvent (DMF at 60°C) via central composite design .

Q. How to address contradictions in reported biological activity data for structurally similar piperazine derivatives?

Methodological Answer: Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .

- Structural Subtleties : Compare substituent effects (e.g., trifluoromethyl vs. bromo groups) on target binding. For example, fluorophenyl derivatives show enhanced lipophilicity and membrane permeability .

- Purity Validation : Ensure impurities (e.g., unreacted sulfonyl chloride) do not interfere; use HPLC with UV detection (λ = 254 nm) .

Example : A study found 4-nitrophenyl analogs exhibited antiarrhythmic activity, while trifluoromethyl derivatives showed no effect, highlighting substituent-dependent bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.